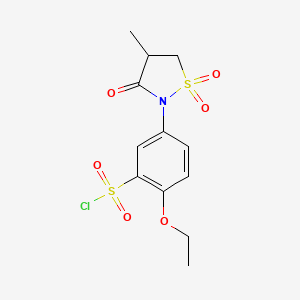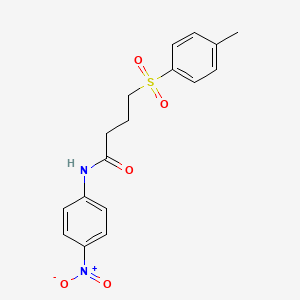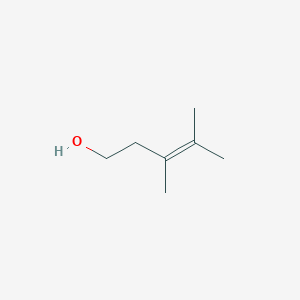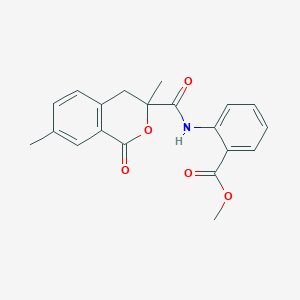![molecular formula C9H12N2O2 B2862795 [(3-Methoxyphenyl)methyl]urea CAS No. 92764-07-3](/img/structure/B2862795.png)
[(3-Methoxyphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(3-Methoxyphenyl)methyl]urea” is a chemical compound with the molecular formula C9H12N2O2 . It is also known as 1-Benzyl-3-(3-methoxybenzyl)urea . The IUPAC Standard InChIKey for this compound is ZSKPRGWARSZXBG-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “[(3-Methoxyphenyl)methyl]urea” includes a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 3-methoxyphenylmethyl group . The molecular weight of this compound is 270.3263 .Applications De Recherche Scientifique
Pharmaceuticals
[(3-Methoxyphenyl)methyl]urea derivatives have been explored for their potential in pharmaceuticals, particularly as scaffolds for drug development. They are involved in the synthesis of compounds with diverse biological activities, such as antiviral, anti-inflammatory, anticancer, and anti-HIV properties . The structure of these compounds allows for high selectivity and potency in targeting specific biological pathways.
Agriculture
In the agricultural sector, [(3-Methoxyphenyl)methyl]urea derivatives are utilized for their herbicidal properties. They serve as key ingredients in the formulation of herbicides, contributing to the control of weed growth and supporting crop yield enhancement . Their effectiveness in this application is attributed to their ability to interfere with essential biological processes in plants.
Material Science
The derivatives of [(3-Methoxyphenyl)methyl]urea find applications in material science, particularly in the development of polymers and coatings . These compounds can improve the thermal stability and flame resistance of materials, making them valuable additives in the production of plastics, adhesives, and coatings.
Chemical Synthesis
In chemical synthesis, [(3-Methoxyphenyl)methyl]urea derivatives are used as intermediates for the preparation of various organic compounds . They are involved in reactions such as nucleophilic addition and serve as building blocks for the synthesis of more complex molecules, demonstrating their versatility in organic chemistry.
Biotechnology
The biotechnological applications of [(3-Methoxyphenyl)methyl]urea derivatives are significant, especially in the development of anti-cancer drugs and enhancing grain yield in crop plants . These compounds have been shown to inhibit specific enzymes, leading to increased stress tolerance in plants and improved regeneration in biotechnological processes.
Environmental Science
In environmental science, [(3-Methoxyphenyl)methyl]urea derivatives are studied for their adsorption properties, which are crucial in the mitigation of corrosion in metals . Their ability to form a protective layer on metal surfaces makes them valuable as corrosion inhibitors, contributing to the longevity and durability of metal structures in corrosive environments.
Orientations Futures
The future directions for “[(3-Methoxyphenyl)methyl]urea” could involve further exploration of its potential biological activities, given the interest in similar compounds for their diverse biological activities . Additionally, the development of more efficient and greener synthetic procedures could be a focus of future research .
Mécanisme D'action
Target of Action
The primary target of [(3-Methoxyphenyl)methyl]urea is the Transient Receptor Potential (TRP) channels . TRP channels are a superfamily of ion channels widely distributed in the central nervous system . They play a crucial role in various physiological processes, including sensory perception and cellular responses to environmental changes .
Mode of Action
This interaction could potentially alter the flow of ions through these channels, thereby affecting cellular processes .
Biochemical Pathways
The biochemical pathways affected by [(3-Methoxyphenyl)methyl]urea are likely related to the functions of TRP channels . These channels are involved in various physiological processes, including sensory perception and cellular responses to environmental changes . Therefore, any alteration in their function could potentially affect these processes .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 1802 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of [(3-Methoxyphenyl)methyl]urea’s action are likely to be diverse, given the wide range of physiological processes in which TRP channels are involved . For instance, alterations in sensory perception or cellular responses to environmental changes could potentially occur .
Action Environment
The action, efficacy, and stability of [(3-Methoxyphenyl)methyl]urea could be influenced by various environmental factors. For example, the presence of other molecules that bind to TRP channels could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Propriétés
IUPAC Name |
(3-methoxyphenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFOMXLZTBYCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methoxyphenyl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2862713.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2862716.png)
![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)
![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)


![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)
![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)


![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)